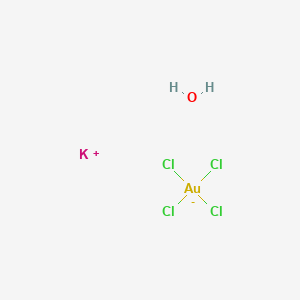

Potassium tetrachloroaurate(III) hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts . Additionally, it is used for the gold electroplating process .

Synthesis Analysis

Potassium tetrachloroaurate(III) hydrate is used as primary and secondary intermediates . It is a key raw material for the synthesis of new gold (III) dithiolate complexes .Molecular Structure Analysis

The molecular formula of Potassium tetrachloroaurate(III) hydrate is AuCl4K . The InChI Key is IKHCGJWURGSQRT-UHFFFAOYSA-J . The SMILES representation is [K+].Cl [Au+3] (Cl) (Cl)Cl .Chemical Reactions Analysis

Potassium tetrachloroaurate(III) hydrate is used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes find application in luminescence studies, photosensitizers, and photocatalysts .Physical And Chemical Properties Analysis

Potassium tetrachloroaurate(III) hydrate appears as a yellow to orange powder . It is soluble in water and ethanol . The elemental analysis shows that it contains Gold, Au: 50.33-52.12% .Applications De Recherche Scientifique

Chemical Synthesis and Structural Studies

- Potassium tetrachloroaurate(III) hydrate is utilized in novel strategies for chemical synthesis. For instance, it aids in the selective double insertion of isocyanides, enabling the efficient construction of complex polycyclic skeletons. This reaction exhibits unique characteristics, such as unexpected oxygen migration at lower temperatures (Tian et al., 2016).

- It is also used in the synthesis and characterization of gold(III) complexes. The reaction of potassium tetrachloroaurate(III) with other compounds, such as 2-pyridinecarboxaldehyde, has been extensively studied, leading to the formation of various gold(III) complexes. These complexes have been analyzed through crystal and molecular structures using X-ray methods (Bertolasi et al., 2003).

Photographic and Imaging Applications

- In the field of imaging technology, potassium tetrachloroaurate(III) has been explored for its properties in gold latensification solutions. It has been shown to produce photographic speeds comparable to traditional formulations containing potassium thiocyanate, offering an alternative method in photographic processing (Trettin & Spencer, 2002).

Nanoparticle Synthesis and Analysis

- This compound plays a significant role in the synthesis of gold nanoparticles. Studies have demonstrated the sonochemical reduction of gold(III) tetrachloroaurate(III) in aqueous solutions, leading to the formation of colloidal gold particles. The size and rate of formation of these nanoparticles can be controlled through various parameters, such as solution temperature and ultrasound intensity (Okitsu et al., 2002).

Nanopore Technology and Molecular Detection

- Potassium tetrachloroaurate(III) hydrate has been integrated into biological nanopores for single molecule chemistry investigations. It binds to specific residues in nanopores, enabling the discrimination between different biothiols. This application demonstrates the potential of using this compound in advanced molecular detection technologies (Cao et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

potassium;tetrachlorogold(1-);hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVPYGKVUIFYCE-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Au-](Cl)(Cl)Cl.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H2KO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrachloroaurate(III) hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434468.png)

![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)

![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)

![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)

![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)

![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)

![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)

![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)